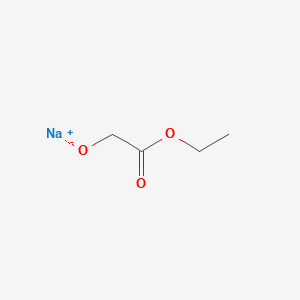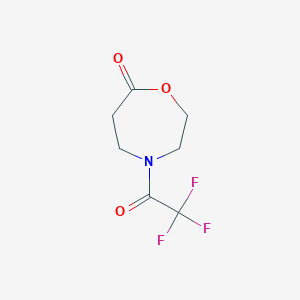
4-(Trifluoroacetyl)-1,4-oxazepan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoroacetyl)-1,4-oxazepan-7-one is a chemical compound that belongs to the class of trifluoroacetylated heterocycles This compound is characterized by the presence of a trifluoroacetyl group attached to an oxazepan ring The trifluoroacetyl group is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoroacetyl)-1,4-oxazepan-7-one typically involves the reaction of an appropriate oxazepan precursor with trifluoroacetic anhydride or trifluoroacetyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetylating agent. Common solvents used in this reaction include dichloromethane or chloroform. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride to enhance the electrophilicity of the trifluoroacetylating agent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoroacetyl)-1,4-oxazepan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetyl group, where nucleophiles such as amines or thiols can replace the trifluoroacetyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or thioesters.
Applications De Recherche Scientifique
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of 4-(Trifluoroacetyl)-1,4-oxazepan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, thereby modulating their activity. Additionally, the oxazepan ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group instead of a trifluoroacetyl group.
Trifluoroacetic acid: A simpler compound with a trifluoroacetyl group attached to a carboxylic acid.
Trifluoroacetyl chloride: A reactive intermediate used in the synthesis of trifluoroacetylated compounds.
Uniqueness
4-(Trifluoroacetyl)-1,4-oxazepan-7-one is unique due to the combination of the trifluoroacetyl group and the oxazepan ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications. The presence of the oxazepan ring also provides additional sites for chemical modification, allowing for the development of derivatives with tailored properties .
Propriétés
Numéro CAS |
286432-58-4 |
|---|---|
Formule moléculaire |
C7H8F3NO3 |
Poids moléculaire |
211.14 g/mol |
Nom IUPAC |
4-(2,2,2-trifluoroacetyl)-1,4-oxazepan-7-one |
InChI |
InChI=1S/C7H8F3NO3/c8-7(9,10)6(13)11-2-1-5(12)14-4-3-11/h1-4H2 |
Clé InChI |
MCDOLXKDHTVEDP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCOC1=O)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(6S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6-(trifluoromethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13425121.png)

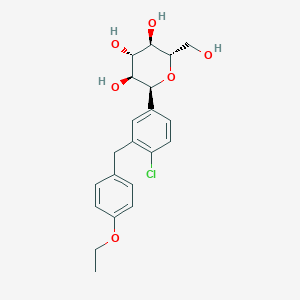
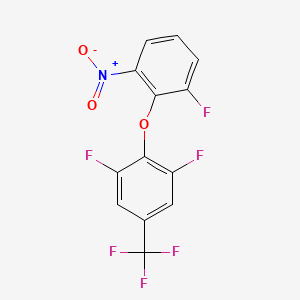
![3-[3-Acetyl-4-[3-[[3-[2-acetyl-4-(diethylcarbamoylamino)phenoxy]-2-hydroxypropyl]-tert-butylamino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B13425138.png)
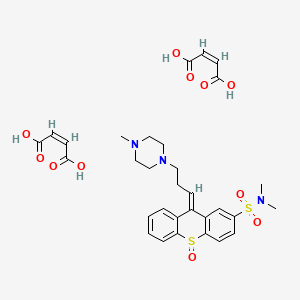
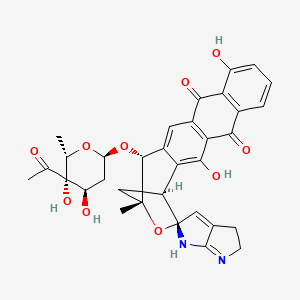
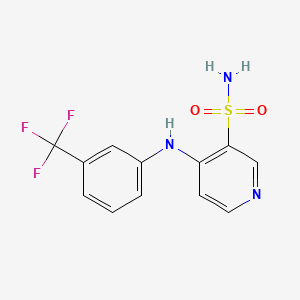
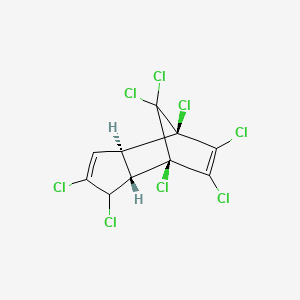
![1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone](/img/structure/B13425156.png)
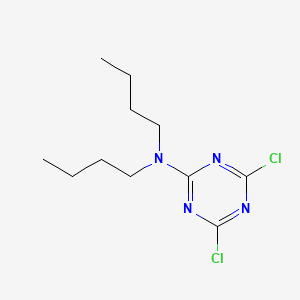
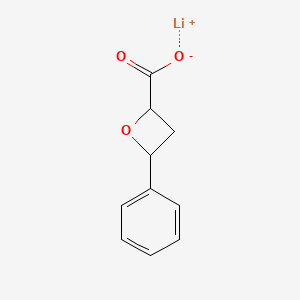
![2-{3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl}-2h,3h-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B13425184.png)
